molecular formula C26H54N8O7 B6303672 H-Lys-Lys-Lys-Lys-OH acetate CAS No. 786702-00-9

H-Lys-Lys-Lys-Lys-OH acetate

Cat. No. B6303672
CAS RN: 786702-00-9
M. Wt: 590.8 g/mol
InChI Key: KDAOAHDZICEWJW-NAACWRBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-Lys-Lys-Lys-OH acetate, also known as H-LLLL-OH acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a peptide-like compound that is composed of four lysine residues and one hydroxyl group. H-LLLL-OH acetate has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

H-Lys-Lys-Lys-Lys-OH acetate acetate has been used in a variety of scientific research applications. It has been studied for its potential as a drug delivery system, as a tool for studying protein-protein interactions, and as a tool for studying enzyme activity. Additionally, it has been used in studies of cell signaling and receptor activation.

Mechanism of Action

The mechanism of action of H-Lys-Lys-Lys-Lys-OH acetate acetate is not well understood. However, it is believed that the hydroxyl group on the peptide is responsible for its biological activity. It is thought that the hydroxyl group binds to proteins, enzymes, and other molecules, thus altering their activity. Additionally, it is believed that the four lysine residues may interact with cell membranes and other molecules, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Lys-Lys-Lys-Lys-OH acetate acetate are not well understood. However, it has been shown to have an effect on enzyme activity and cell signaling. Additionally, it has been shown to have an effect on protein-protein interactions and receptor activation.

Advantages and Limitations for Lab Experiments

H-Lys-Lys-Lys-Lys-OH acetate acetate has several advantages for laboratory experiments. It is a relatively easy compound to synthesize and is relatively stable. Additionally, it is a small molecule, which makes it easier to study in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control its activity, as it can interact with many different molecules. Additionally, it is difficult to study its effects on complex biological systems, as it can interact with many different molecules.

Future Directions

There are several potential future directions for research on H-Lys-Lys-Lys-Lys-OH acetate acetate. One potential direction is to further study its mechanism of action. Additionally, further research could be done to study its effects on complex biological systems, such as cell signaling and receptor activation. Additionally, further research could be done to optimize its use as a drug delivery system. Additionally, further research could be done to study its effects on protein-protein interactions and enzyme activity. Finally, further research could be done to improve its synthesis method and to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

H-Lys-Lys-Lys-Lys-OH acetate acetate is synthesized using a method known as solid-phase peptide synthesis (SPPS). This method involves the coupling of amino acids onto a solid support, such as a resin, to form a peptide chain. The peptide is then cleaved from the resin and purified. In the case of H-Lys-Lys-Lys-Lys-OH acetate acetate, the four lysine residues are coupled to the resin, followed by the addition of the hydroxyl group. The peptide is then cleaved from the resin and purified.

properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N8O5.C2H4O2/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28;1-2(3)4/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37);1H3,(H,3,4)/t17-,18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAOAHDZICEWJW-NAACWRBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Lys-Lys-Lys-OH acetate

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